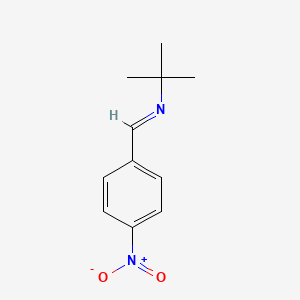

2-chloro-N-(3-chlorophenyl)acetamide

Descripción general

Descripción

The compound 2-chloro-N-(3-chlorophenyl)acetamide is a chlorinated acetamide with potential interest in various fields of chemistry and materials science. While the specific compound is not directly studied in the provided papers, related chlorinated acetamides have been investigated, which can offer insights into the properties and behaviors of 2-chloro-N-(3-chlorophenyl)acetamide.

Synthesis Analysis

The synthesis of chlorinated acetamides, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide, involves characterizing the compound using techniques like NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis . These methods are likely applicable to the synthesis of 2-chloro-N-(3-chlorophenyl)acetamide, ensuring the purity and structure of the synthesized compound.

Molecular Structure Analysis

The molecular structure of chlorinated acetamides is characterized by the orientation of the N-H bond and the presence of intramolecular and intermolecular hydrogen bonding. For example, in 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide, the N-H bond is syn to the chloro substituents, and molecules are linked into chains through N-H⋯O hydrogen bonds . Similar bonding patterns and molecular conformations are expected in 2-chloro-N-(3-chlorophenyl)acetamide.

Chemical Reactions Analysis

Chlorinated acetamides can participate in various chemical reactions, including hydrogen bonding interactions. The presence of chloro and amide groups can lead to solvatochromic effects, as seen in 2-Chloro-N-(2,4-dinitrophenyl) acetamide, where the compound's optical properties change with the polarity of the solvent . These effects are also relevant for understanding the reactivity of 2-chloro-N-(3-chlorophenyl)acetamide in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated acetamides are influenced by their molecular structure. The intramolecular hydrogen bonding and the crystal packing are determined by various intermolecular interactions, such as C-H⋯O and C-H⋯Cl . The optical properties, such as UV-vis absorption, can be affected by the solvent's polarity, and theoretical calculations like DFT can predict vibrational frequencies and reactivity descriptors . These properties are essential for the application of 2-chloro-N-(3-chlorophenyl)acetamide in different fields.

Aplicaciones Científicas De Investigación

Antibacterial Activity The synthesis and evaluation of derivatives of 2-chloro-N-(3-chlorophenyl)acetamide have shown promising antibacterial activity against both gram-positive and gram-negative bacteria. Studies on various analogs, including those incorporating 4-oxo-thiazolidine and 2-oxo-azetidine structures, highlight the compound's potential in developing new antibacterial agents. QSAR studies further indicate the positive contribution of certain substituents to the compound's antibacterial efficacy, supporting its utility in pharmaceutical research (Desai et al., 2008).

Photovoltaic Efficiency and Optical Properties Research has also explored the optical properties of benzothiazolinone acetamide analogs, including those derived from 2-chloro-N-(3-chlorophenyl)acetamide. These studies have investigated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. The analysis covers spectroscopic properties, quantum mechanical studies, and photovoltaic efficiency modeling, suggesting a role for these compounds in renewable energy technologies (Mary et al., 2020).

Antiviral and Antiapoptotic Effects A novel derivative of 2-chloro-N-(3-chlorophenyl)acetamide has been synthesized and evaluated for its efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This research underscores the compound's therapeutic potential against viral infections, with observed decreases in viral load and increased survival rates in treated subjects (Ghosh et al., 2008).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to Sigma-Aldrich . It is recommended to handle it with appropriate safety measures.

Relevant Papers There are several papers related to 2-chloro-N-(3-chlorophenyl)acetamide . These papers could provide more detailed information about the compound.

Propiedades

IUPAC Name |

2-chloro-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVBYGNINQITJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180324 | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-chlorophenyl)acetamide | |

CAS RN |

2564-05-8 | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2564-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(3-chlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 2-chloro-N-(3-chlorophenyl)acetamide?

A1: While the abstract does not explicitly state the molecular weight, it does provide the molecular formula of 2-chloro-N-(3-chlorophenyl)acetamide, which is C8H7Cl2NO []. Based on this formula, the molecular weight can be calculated as 204.06 g/mol.

Q2: What are the key structural features of 2-chloro-N-(3-chlorophenyl)acetamide as revealed by the research?

A2: The research highlights several key structural features of 2-chloro-N-(3-chlorophenyl)acetamide []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)

![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)